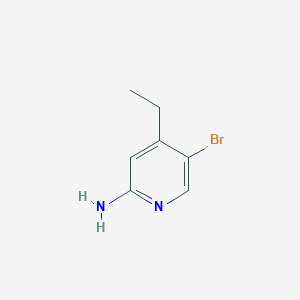

5-Bromo-4-ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTDGXBHFCKWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 4 Ethylpyridin 2 Amine

Synthetic Routes to the Core 4-Ethylpyridin-2-amine Structure

The synthesis of the central precursor, 4-ethylpyridin-2-amine, is a critical first step. This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aichemimpex.com As an organic intermediate, its preparation is foundational for the subsequent introduction of the bromo-substituent. indiafinechemicals.comthermofisher.com

The structure consists of a pyridine (B92270) ring substituted with an ethyl group at the 4-position and an amino group at the 2-position. ontosight.aiontosight.ai The amino group enhances the molecule's reactivity, making it a valuable component in medicinal chemistry. chemimpex.com While multiple synthetic pathways to 2-aminopyridines exist, a common approach involves the substitution of a 2-halopyridine with an amine or the direct amination of the pyridine ring. nih.gov The presence of the ethyl group at the 4-position influences the compound's lipophilicity and its interactions in biological systems. ontosight.ai

| Compound Information | |

| IUPAC Name | 4-Ethylpyridin-2-amine |

| Synonyms | 2-Amino-4-ethylpyridine, 4-Ethyl-2-pyridinamine |

| Molecular Formula | C₇H₁₀N₂ |

| CAS Number | 33252-32-3 |

| Primary Use | Intermediate in organic synthesis |

This table provides basic information for the core structure, 4-Ethylpyridin-2-amine. Data sourced from ontosight.aiindiafinechemicals.com.

Regioselective Bromination Strategies for Pyridin-2-amines

Achieving regioselective bromination at the C-5 position of the 4-ethylpyridin-2-amine core is paramount for the synthesis of the target compound. The directing effects of the existing amino and ethyl groups on the pyridine ring play a crucial role in the outcome of the electrophilic substitution reaction.

Enzymatic Halogenation Approaches

Enzymatic halogenation represents a green and highly selective approach to modifying aromatic systems. Haloperoxidases, in particular, are enzymes known to catalyze halogenation reactions on various substrates. dergipark.org.tr These biocatalysts offer the potential for high regioselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. dergipark.org.trnih.gov

The application of enzymes for the halogenation of pyridine derivatives has been explored, demonstrating the feasibility of this approach. nih.gov For instance, transaminase enzymes have been utilized in cascade reactions to produce halogenated hydroxystyryl pyridines. researchgate.netrsc.org While specific enzymatic bromination of 4-ethylpyridin-2-amine is not extensively detailed in the provided literature, the principles of enzymatic halogenation suggest it as a promising avenue for achieving the desired C-5 regioselectivity, potentially minimizing the formation of di- or other monobrominated isomers. dergipark.org.trnih.gov The development of such a biocatalytic step would involve screening for suitable haloperoxidases and optimizing reaction parameters like pH, temperature, and cofactor presence.

Chemical Bromination Techniques (e.g., N-halosuccinimide)

Chemical bromination remains a more conventional and widely documented method. The use of N-halosuccinimides, particularly N-Bromosuccinimide (NBS), is a well-established technique for the regioselective bromination of activated aromatic rings. For 2-aminopyridine (B139424) systems, the electron-donating amino group strongly directs electrophilic substitution to the positions para (C-5) and ortho (C-3) to it.

The synthesis of 5-bromo-substituted 2-aminopyridines is often achieved with high yield and purity using NBS. By carefully controlling the stoichiometry of NBS (a 1:1 molar ratio with the substrate) and the reaction conditions (e.g., in acetone (B3395972) at low temperatures), over-bromination can be minimized. Other brominating systems, such as using 1-butylpyridinium (B1220074) bromide as a bromine source with hydrogen peroxide as a green oxidant, have also been shown to effect regioselective bromination at the C-5 position of 2-aminopyridine derivatives. researchgate.net Tetrabutylammonium tribromide (TBABr₃) is another mild reagent used for the regioselective bromination of pyrroles, which could potentially be adapted for pyridine systems. acs.org

| Bromination Method | Reagent | Key Features | Reference(s) |

| Chemical | N-Bromosuccinimide (NBS) | High regioselectivity for the 5-position. Yields can be >95% with controlled stoichiometry. | |

| Chemical | 1-butylpyridinium bromide / H₂O₂ | Environmentally friendly protocol. | researchgate.net |

| Enzymatic | Haloperoxidases | High selectivity under mild conditions. Represents a "green" chemistry approach. | dergipark.org.tr |

This table summarizes different bromination strategies for pyridin-2-amines.

Synthesis of Derivatives via Post-Bromination Functionalization

The bromine atom at the C-5 position of 5-Bromo-4-ethylpyridin-2-amine is a versatile handle for a wide array of subsequent chemical transformations. This allows for the construction of a diverse library of derivative compounds through reactions that modify either the pyridine core or the exocyclic amine group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and they are widely applied to functionalize halo-pyridines.

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting the bromopyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. acs.orgdiva-portal.org This reaction is known for its tolerance of a wide variety of functional groups and can be performed under mild conditions, sometimes even at room temperature. acs.orgacs.org It has been successfully used to synthesize numerous biaryl pyridine derivatives, which are important scaffolds in medicinal chemistry. mdpi.com The efficiency of the Suzuki-Miyaura reaction on bromopyridines allows for the introduction of various aryl and heteroaryl substituents at the 5-position. beilstein-journals.orgnih.gov

| Suzuki-Miyaura Reaction Example | |

| Substrate | Bromo-2-sulfonyloxypyridines |

| Catalyst System | Pd(OAc)₂ / Ad₂BnP |

| Conditions | K₂CO₃, Toluene/H₂O, Room Temperature |

| Outcome | Synthesis of unsymmetrical diarylpyridines with yields up to 99%. |

This table illustrates typical conditions for a Suzuki-Miyaura coupling involving a bromopyridine derivative. Data sourced from acs.orgacs.org.

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. acs.orgscispace.com This reaction has been extensively used to synthesize a variety of aminopyridines. acs.org A significant challenge with this method can be the use of volatile amines; however, techniques such as performing the reaction in sealed tubes have been developed to overcome this limitation, providing an effective route to novel secondary and tertiary aminopyridines. acs.orgacs.orgresearchgate.net The choice of palladium catalyst and ligand is crucial, as the pyridine nitrogen can sometimes chelate to the metal center and inhibit the catalytic cycle. acs.orgcore.ac.uk

| Buchwald-Hartwig Amination Example | |

| Substrate | 2-Bromopyridines |

| Amine | Volatile amines (e.g., methylamine, cyclopropylamine) |

| Catalyst System | Pd(OAc)₂ / dppp |

| Conditions | NaOt-Bu, Toluene, Sealed tube, 80 °C |

| Outcome | Provides access to secondary and tertiary aminopyridines not easily made by other methods. |

This table outlines a practical approach for the Buchwald-Hartwig amination of 2-bromopyridines with challenging amines. Data sourced from acs.orgacs.orgresearchgate.net.

Derivatization through Amine Group Modification (e.g., Schiff Bases, N-Alkylation)

The primary amino group at the C-2 position offers another site for derivatization, independent of the C-5 bromine.

Schiff base formation occurs through the condensation reaction of the 2-amino group with an aldehyde or ketone. ajol.info This reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695) and results in the formation of an imine (C=N) bond. ajol.inforesearchgate.net Schiff bases of 2-aminopyridine are a well-studied class of compounds with diverse applications. nih.govtandfonline.com

N-Alkylation involves the introduction of an alkyl group onto the nitrogen of the amino function. Various methods exist, including reactions with alkyl halides. To avoid over-alkylation, which can be a common side reaction, specific strategies are often employed. nih.gov Metal-free catalytic systems, for example using BF₃·OEt₂ with diketones, have been developed for the N-alkylation of 2-aminopyridines. acs.orgresearchgate.net The reactivity in these alkylations can be influenced by the electronic nature of substituents on the pyridine ring. acs.org

Alternative and Emerging Synthetic Pathways

The synthesis of highly substituted pyridines such as this compound is a focal point of contemporary chemical research. Beyond classical methods, new strategies are being developed that offer novel approaches to constructing the pyridine core with desired functionalities. These emerging pathways often provide advantages in terms of atom economy, step efficiency, and the ability to introduce functional groups in a highly controlled manner.

Free Radical Functionalization of Pyridine Rings

Free radical chemistry offers a powerful and direct method for the functionalization of heteroaromatic compounds, including pyridines. The Minisci reaction and its variants are prime examples, capitalizing on the innate reactivity of electron-deficient pyridine rings toward nucleophilic carbon-centered radicals. chemrxiv.org This approach is particularly effective for the alkylation and acylation of pyridines, often proceeding with high regioselectivity and under mild conditions. chemrxiv.orgethernet.edu.et

The general mechanism of the Minisci reaction involves the generation of a radical species, which then adds to a protonated pyridine ring. The protonation of the pyridine nitrogen enhances its electron-deficient character, making it more susceptible to radical attack, typically at the C2 and C4 positions. chemrxiv.org

While a specific application of a free-radical reaction for the direct synthesis of this compound is not extensively documented, the principles can be applied hypothetically. For instance, a potential strategy could involve the free-radical ethylation of a pre-brominated 2-aminopyridine derivative. The success of such a reaction would depend heavily on controlling the regioselectivity of the radical addition. A blocking group strategy, as demonstrated in the C4-alkylation of pyridines, could be employed to direct the incoming radical to the desired position. chemrxiv.org

Table 1: General Conditions for Minisci-Type Decarboxylative Alkylation of Pyridines This table illustrates typical conditions for a related Minisci-type reaction, demonstrating the components involved in such a free-radical functionalization.

| Pyridine Substrate | Alkyl Source (Carboxylic Acid) | Radical Initiator/Oxidant | Solvent | Yield (%) | Reference |

| Pyridine (with blocking group) | Pivalic Acid | AgNO₃ / (NH₄)₂S₂O₈ | H₂O/CH₃CN | 95 | chemrxiv.org |

| 3-Fluoropyridine (with blocking group) | Cyclohexanecarboxylic Acid | AgNO₃ / (NH₄)₂S₂O₈ | H₂O/CH₃CN | 80 | chemrxiv.org |

| 3-Chloropyridine (with blocking group) | Adamantane-1-carboxylic Acid | AgNO₃ / (NH₄)₂S₂O₈ | H₂O/CH₃CN | 88 | chemrxiv.org |

This data is representative of the general methodology and not specific to the synthesis of this compound.

C-H Functionalization Strategies on Heterocyclic Scaffolds

Direct C-H functionalization has become a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.netnih.gov This approach significantly shortens synthetic sequences and reduces waste. For heterocyclic scaffolds like pyridine, transition-metal catalysis is a key enabler of this chemistry. rsc.org

Catalytic systems based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) have been developed for the site-selective functionalization of pyridines. researchgate.netnih.govrsc.org The regioselectivity is often controlled by a directing group, a functional moiety on the substrate that coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. rsc.org The 2-aminopyridyl group, present in the target molecule's precursor (4-ethylpyridin-2-amine), is a well-established directing group that can facilitate C-H activation at the C3 position. nih.gov

For the synthesis of this compound, a C-H functionalization strategy could theoretically be employed to introduce the bromine atom. For example, a directed C-H activation of 4-ethylpyridin-2-amine at the C5 position would be required. While C3-functionalization is more common with a 2-aminopyridyl director, modifying the catalyst, ligands, or reaction conditions could potentially alter this selectivity. Shi and co-workers reported the Rh(III)-catalyzed olefination of N-(pyridin-2-yl)acetamide, where functionalization occurred selectively at the C3 position, demonstrating the utility of the directing group approach. nih.gov

Table 2: Example of Rh(III)-Catalyzed C-H Olefination of a 2-Aminopyridine Derivative This table provides an example of C-H functionalization on a pyridine ring, showcasing the reagents and conditions that enable such transformations.

| Substrate | Coupling Partner | Catalyst | Oxidant/Additive | Solvent | Yield (%) | Reference |

| N-(pyridin-2-yl)acetamide | Ethyl acrylate | [RhCpCl₂]₂ | AgSbF₆ / Cu(OAc)₂ | 1,2-Dichloroethane | >95 | nih.gov |

| N-(5-methylpyridin-2-yl)acetamide | Ethyl acrylate | [RhCpCl₂]₂ | AgSbF₆ / Cu(OAc)₂ | 1,2-Dichloroethane | 98 | nih.gov |

| N-(5-bromopyridin-2-yl)acetamide | Ethyl acrylate | [RhCp*Cl₂]₂ | AgSbF₆ / Cu(OAc)₂ | 1,2-Dichloroethane | 99 | nih.gov |

This data is representative of the general methodology and not specific to the synthesis of this compound.

These emerging synthetic strategies, while not yet standard for producing this compound, represent the forefront of heterocyclic chemistry and offer promising future avenues for its efficient and selective synthesis.

Mechanistic Investigations of 5 Bromo 4 Ethylpyridin 2 Amine Reactivity

Electronic Effects of Substituents on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the carbon atoms. youtube.comlibretexts.org This generally makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org However, the substituents on the 5-Bromo-4-ethylpyridin-2-amine ring—bromo, ethyl, and amino groups—each exert distinct electronic effects that collectively determine the molecule's reactivity.

The amino group (-NH2) at the C2 position is a potent electron-donating group (EDG) through resonance. It significantly increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions relative to itself. This activating effect can make the ring more amenable to electrophilic attack than unsubstituted pyridine.

Conversely, the bromo group (-Br) at the C5 position is an electron-withdrawing group (EWG) through its inductive effect, although it can be weakly electron-donating through resonance. nih.gov The inductive withdrawal deactivates the ring towards electrophilic attack.

The net electronic effect is a complex balance of these competing influences. The powerful electron-donating amino group is expected to be the dominant influence, activating the ring for certain transformations. However, the regioselectivity of reactions will be dictated by the interplay of all three substituents. For instance, in electrophilic aromatic substitution, the directing effects of the amino and ethyl groups would favor substitution at positions ortho and para to them, while the bromo group would direct meta. The combination of these effects suggests that the remaining C3 and C6 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring |

|---|---|---|---|

| Amino (-NH2) | C2 | Strongly Electron-Donating (Resonance) | Activates the ring, increases electron density, directs ortho/para. |

| Ethyl (-CH2CH3) | C4 | Weakly Electron-Donating (Inductive) | Slightly activates the ring, increases electron density. |

| Bromo (-Br) | C5 | Electron-Withdrawing (Inductive) | Deactivates the ring, decreases electron density. |

Reaction Pathways Involving the Bromo Moiety

The bromo group at the C5 position is a key functional handle for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond in this compound is susceptible to oxidative addition to transition metal complexes, most notably those of palladium. This makes it an excellent substrate for a range of cross-coupling reactions. eie.gr The Suzuki-Miyaura cross-coupling, for instance, provides a practical method for forming biaryl compounds and is known to be effective with bromopyridine derivatives. mdpi.com

Studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated successful palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com These reactions typically proceed in good yields and tolerate a wide range of functional groups. mdpi.com The amino group in such substrates does not inhibit the reaction; in fact, its presence can be advantageous. nih.gov The general mechanism involves:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Br bond of the pyridine.

Transmetalation: The resulting organopalladium(II) complex reacts with an organoboron reagent (in the Suzuki case) in the presence of a base.

Reductive Elimination: The desired coupled product is eliminated, regenerating the palladium(0) catalyst.

Other transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), are also highly plausible pathways for the derivatization of the bromo moiety. eie.grrsc.orgrsc.org

Halogen-metal exchange is a fundamental reaction for converting organic halides into organometallic reagents. wikipedia.org For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium, at low temperatures to replace the bromine atom with lithium. wikipedia.org

A potential complication is the presence of the acidic proton on the C2-amino group, which could be deprotonated by the organolithium reagent. However, protocols have been developed to perform halogen-metal exchange on bromoheterocycles bearing acidic protons under non-cryogenic conditions. nih.govnih.gov One such method involves the sequential addition of isopropylmagnesium chloride (i-PrMgCl) to deprotonate the acidic site, followed by n-butyllithium to effect the halogen-metal exchange. nih.gov This forms a more stable organomagnesium intermediate. nih.gov

The resulting organometallic species (lithiated or magnesiated pyridine) is a potent nucleophile and can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides) to introduce a wide range of substituents at the C5 position. This pathway offers a complementary strategy to transition metal-catalyzed cross-coupling for functionalizing the molecule.

Reactivity Profiles of the Amino Functionality

The primary amino group at the C2 position is a key site of reactivity, primarily exhibiting nucleophilic character.

The lone pair of electrons on the nitrogen atom of the C2-amino group makes it a good nucleophile. It can readily participate in reactions with a variety of electrophiles. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases).

The nucleophilicity of the amino group is influenced by the electronic environment of the pyridine ring. The presence of the electron-withdrawing bromo group at the C5 position can reduce the basicity and nucleophilicity of the C2-amino group compared to an unsubstituted 2-aminopyridine (B139424). beilstein-journals.org For example, in the reaction of 5-bromo-2-aminopyridine with an electrophilic maleimide, the electron-withdrawing effect of the bromine was noted to influence the reaction pathway. beilstein-journals.org

Furthermore, the amino group can be used as a directing group in certain transition-metal-catalyzed C-H activation reactions, although this is more common for N-aryl-2-aminopyridines. rsc.orgrsc.org

Role of the Ethyl Group in Reaction Stereoselectivity and Kinetics

The ethyl group at the C4 position influences the reactivity of this compound through both steric and electronic effects.

Electronically, as a weak electron-donating group, the ethyl substituent slightly increases the electron density of the pyridine ring, which can have a minor accelerating effect on reactions sensitive to the ring's nucleophilicity.

Sterically, the ethyl group is positioned adjacent to the C5-bromo substituent. This proximity can influence the kinetics of reactions involving the bromo group by sterically hindering the approach of bulky reagents or catalysts. For example, in a transition metal-catalyzed cross-coupling reaction, the size of the catalyst's ligands in conjunction with the steric bulk of the ethyl group could affect the rate of oxidative addition. This retardation effect due to steric hindrance has been observed in other systems, such as the quaternization of poly(4-vinyl pyridine) with increasingly large alkyl groups. rsc.org

In reactions where a new stereocenter might be formed at a position adjacent to the ethyl group, it could potentially exert some degree of stereocontrol, although this effect is likely to be modest unless specific chiral auxiliaries or catalysts are employed. The primary role of the ethyl group is therefore likely to be a combination of minor electronic activation and moderate steric influence on the adjacent reactive sites.

| Functional Group | Position | Primary Reaction Type | Mechanistic Pathway | Potential Products |

|---|---|---|---|---|

| Bromo | C5 | Cross-Coupling | Transition Metal-Catalyzed (e.g., Suzuki) | 5-Aryl/Alkenyl/Alkynyl-4-ethylpyridin-2-amines |

| Bromo | C5 | Substitution | Halogen-Metal Exchange then Electrophilic Quench | 5-Substituted-4-ethylpyridin-2-amines |

| Amino | C2 | Nucleophilic Acylation | Addition-Elimination | N-(5-Bromo-4-ethylpyridin-2-yl)amides |

| Amino | C2 | Nucleophilic Alkylation | SN2 | N-Alkyl-5-bromo-4-ethylpyridin-2-amines |

Intermolecular Interactions and Their Mechanistic Implications

The reactivity and macroscopic properties of this compound are significantly influenced by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonding, halogen bonding, and π-π interactions, dictate the molecule's crystal packing, solvation, and its ability to interact with other chemical species, thereby playing a crucial role in its mechanistic pathways.

Hydrogen Bonding: The primary amine (-NH₂) group at the 2-position of the pyridine ring is a potent hydrogen bond donor, while the ring nitrogen can act as a hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen-bonded networks. In the solid state, these interactions can lead to the formation of dimers or extended chains, significantly affecting the compound's physical properties such as melting point and solubility. In solution, hydrogen bonding with solvent molecules influences its reactivity. Furthermore, the amine group can act as a reliable hydrogen bond acceptor, though it shows a preference for forming halogen bonds when suitable donors are present. mdpi.com

Halogen Bonding: The bromine atom at the 5-position is a key functional group capable of participating in halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophile. In the context of this compound, the nitrogen atom of the amine group or the pyridine ring of a neighboring molecule can serve as the halogen bond acceptor. mdpi.com Studies on other brominated pyridine derivatives have shown that these interactions can be quite significant. For instance, the interaction energy between a primary amine and a perfluorinated iodobenzene (B50100) (a strong halogen bond donor) is approximately 15 kJ mol⁻¹ higher than a typical (H)NH∙∙∙NH₂ hydrogen bond. mdpi.com This suggests that halogen bonding can be a dominant organizing force in the crystal lattice and a key interaction in solution-phase reactivity, potentially influencing reaction pathways and transition state stabilization.

π-π Interactions: The aromatic pyridine ring of this compound facilitates π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. researchgate.netresearchgate.net Theoretical and experimental studies on pyridine derivatives have identified several geometries for π-π stacking, including parallel-displaced and T-shaped arrangements, with the antiparallel-displaced geometry often being the most stable. nih.gov The presence of substituents on the pyridine ring, such as the bromo, ethyl, and amine groups, modulates the electronic distribution of the π-system and, consequently, the strength and nature of these stacking interactions. Electron-donating groups tend to increase π-π stacking strength, while electron-withdrawing groups decrease it. rsc.org These interactions are crucial for understanding the crystal engineering of this compound and its binding to biological macromolecules or catalysts where aromatic recognition is involved. mdpi.com For instance, in some catalytic systems, π-stacking interactions are essential for achieving high selectivity. rsc.org

| Interaction Type | Participating Groups | Potential Mechanistic Implication |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), Pyridine-N (acceptor) | Crystal packing, solubility, substrate binding, proton transfer pathways. |

| Halogen Bonding | C-Br (donor), -NH₂ or Pyridine-N (acceptor) | Supramolecular assembly, reaction selectivity, stabilization of intermediates. |

| π-π Interactions | Pyridine ring | Crystal structure, binding to active sites, influencing conformational preferences. |

Studies on Alkylidene Dihydropyridine (B1217469) Stability and Reactivity Derived from 4-Ethylpyridine

The 4-ethyl substituent on the pyridine ring is a critical feature that enables the formation of alkylidene dihydropyridine (ADHP) intermediates. These species are generated through the dearomatization of the pyridine ring and serve as highly reactive, electron-rich nucleophiles in a variety of chemical transformations. researchgate.net The study of their stability and reactivity provides insight into the mechanistic pathways available to derivatives of 4-ethylpyridine.

ADHPs are typically formed by treating a 4-alkylpyridine with a chloroformate reagent in the presence of a mild base. researchgate.netnih.gov This process, sometimes referred to as a "soft-enolization," transforms the relatively unreactive alkylpyridine into a potent nucleophile. nih.gov The stability and subsequent reactivity of the resulting ADHP are highly dependent on the nature of the activating group attached to the pyridine nitrogen.

Influence of N-Substituent on Stability: Research has demonstrated that the choice of the chloroformate reagent used to generate the ADHP has a profound impact on its stability. researchgate.net For example, ADHPs generated using ethyl or allyl chloroformate are susceptible to decomposition in the presence of oxygen, typically oxidizing to the corresponding 4-acylpyridine. researchgate.net In contrast, ADHPs derived from benzyl (B1604629) chloroformate exhibit greater stability towards oxidation. researchgate.net Conversely, those prepared with phenyl chloroformate are prone to rapid hydrolysis. researchgate.net This tunability allows for the controlled generation and reaction of these intermediates.

Reactivity of ADHPs: As potent nucleophiles, ADHPs derived from 4-alkylpyridines participate in a wide range of reactions. They have been successfully employed in palladium-catalyzed allylations, where they act as soft nucleophiles towards allyl-palladium complexes. nih.gov They also undergo conjugate additions and can be used to synthesize complex molecular scaffolds. nih.gov The reactivity is also influenced by environmental factors; studies on related 1,4-dihydropyridine (B1200194) derivatives show that thermodegradation is significantly accelerated by air humidity, often leading to aromatization of the dihydropyridine ring through water elimination.

| N-Acyl Group (from Chloroformate) | Observed Stability/Reactivity of ADHP | Primary Decomposition Pathway |

|---|---|---|

| Ethyl | Decomposes under oxygen atmosphere | Oxidation to 4-acylpyridine researchgate.net |

| Allyl | Decomposes under oxygen, slower than ethyl | Oxidation to 4-acylpyridine researchgate.net |

| Trichloroethyl | Decomposes under oxygen, slower than allyl | Oxidation to 4-acylpyridine researchgate.net |

| Benzyl | Stable towards oxidation | N/A researchgate.net |

| Phenyl | Readily hydrolyzes | Hydrolysis researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 4 Ethylpyridin 2 Amine and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 5-Bromo-4-ethylpyridin-2-amine, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of the primary amine group (-NH₂), the ethyl group (-CH₂CH₃), the pyridine (B92270) ring, and the carbon-bromine bond.

The primary amine group gives rise to several characteristic vibrations. Two distinct N-H stretching bands, corresponding to asymmetric and symmetric modes, are expected in the 3500–3200 cm⁻¹ region. wpmucdn.comanalyzetest.com The presence of two bands in this area is a clear indicator of a primary amine (-NH₂). analyzetest.com Additionally, the N-H scissoring (bending) vibration typically appears in the 1650–1580 cm⁻¹ range. analyzetest.com A broad band due to N-H wagging may also be observed between 910 and 665 cm⁻¹. analyzetest.com

The ethyl group vibrations are also readily identifiable. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups occur in the 3000–2850 cm⁻¹ range. C-H bending vibrations for the ethyl group are expected in the 1470–1370 cm⁻¹ region.

The pyridine ring itself has a set of characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are found in the 1600–1400 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the lower frequency region (below 900 cm⁻¹) is diagnostic of the substitution pattern on the pyridine ring.

Finally, the C-Br stretching vibration is expected to produce a strong absorption band in the far-infrared region, typically between 600 and 500 cm⁻¹. researchgate.net The precise position of these bands can be influenced by the electronic effects of the other substituents on the ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the assignment of these vibrational modes, as demonstrated in studies of similar molecules like 2-amino-5-bromo-4-methylpyridine. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3200 |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 3000 - 2850 |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1400 |

| C-H Bend | Ethyl Group (-CH₂CH₃) | 1470 - 1370 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 |

Raman spectroscopy serves as a valuable complement to FT-IR. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. This often results in vibrations that are weak in IR being strong in Raman, and vice-versa. For this compound, symmetric vibrations and vibrations involving non-polar bonds, such as the C-C bond of the ethyl group and certain symmetric ring breathing modes of the pyridine nucleus, are expected to be prominent in the Raman spectrum.

For a definitive assignment of complex vibrational spectra, normal coordinate analysis (NCA) is often performed. This analysis is frequently supported by quantum mechanical calculations. The Potential Energy Distribution (PED) derived from NCA quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. researchgate.net This allows for an unambiguous assignment of each observed band in the IR and Raman spectra, moving beyond simple group frequency correlations. researchgate.netresearchgate.net For instance, PED analysis can differentiate between C-C stretching modes of the ethyl group and pyridine ring vibrations that might occur in the same spectral region. Studies on related compounds like 2-amino-5-bromopyridine (B118841) have successfully utilized this approach to assign fundamental vibrations with high confidence. researchgate.net

Table 2: Expected Prominent Raman Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3350 - 3250 |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 3000 - 2850 |

| Symmetric Ring Breathing | Pyridine Ring | 1050 - 990 |

| C-C Stretch | Ethyl Group (-CH₂CH₃) | 900 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments. The pyridine ring is expected to show two distinct signals for its two aromatic protons. Due to the substitution pattern, these protons (at positions 3 and 6) would appear as singlets. The chemical shifts of these protons are influenced by the electronic effects of the amino, bromo, and ethyl substituents. The ethyl group will produce a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant (³JHH) of around 7 Hz. The primary amine group (-NH₂) will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ethyl group carbons. The chemical shifts are highly informative; the carbon bearing the amino group (C2) is expected to be significantly upfield compared to other ring carbons, while the carbon attached to the bromine (C5) will also show a characteristic shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ carbons. emerypharma.com

Table 3: Predicted ¹H NMR Data for this compound This table is interactive. Click on the headers to sort the data.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 6.0 - 6.5 | Singlet (s) | 1H |

| H-6 | 7.5 - 8.0 | Singlet (s) | 1H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

| -CH₂CH₃ | 2.5 - 2.8 | Quartet (q) | 2H |

Table 4: Predicted ¹³C NMR Data for this compound This table is interactive. Click on the headers to sort the data.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 105 - 110 |

| C-4 | 145 - 150 |

| C-5 | 100 - 105 |

| C-6 | 148 - 152 |

| -CH₂CH₃ | 22 - 26 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu For this compound, the most prominent cross-peak would be between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu It allows for the direct assignment of the protonated carbons. For example, the signal for the H-3 proton in the ¹H spectrum would show a cross-peak to the C-3 signal in the ¹³C spectrum. Similarly, the methylene and methyl protons would be correlated to their respective carbon signals. emerypharma.com

Correlations from the methylene protons of the ethyl group to ring carbons C-3, C-4, and C-5, confirming the position of the ethyl group.

Correlations from the H-3 proton to carbons C-2, C-4, and C-5.

Correlations from the H-6 proton to carbons C-2, C-4, and C-5. These long-range correlations are instrumental in confirming the substitution pattern on the pyridine ring. youtube.com

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within a molecule. researchgate.net Given that this compound contains two chemically distinct nitrogen atoms—the sp²-hybridized pyridine ring nitrogen and the sp²-hybridized exocyclic amino nitrogen—¹⁵N NMR can readily distinguish between them. These two environments will give rise to two separate signals in the ¹⁵N NMR spectrum.

The chemical shift of the pyridine nitrogen is typically found further downfield compared to the amino nitrogen, reflecting its different electronic environment and hybridization state. This technique is highly sensitive to factors like protonation, tautomerism, and intermolecular interactions. researchgate.net Due to the low natural abundance and unfavorable magnetogyric ratio of the ¹⁵N nucleus, spectra are often acquired using indirect detection methods like ¹H-¹⁵N HMBC. researchgate.net This experiment reveals long-range couplings between protons and nitrogen atoms, allowing for the unambiguous assignment of the nitrogen signals. For instance, correlations from the H-6 proton to the pyridine nitrogen (N-1) and from the amine protons to the exocyclic nitrogen would be expected.

Mass Spectrometry for Molecular Formula and Fragmentation Studies

Mass spectrometry is an indispensable tool for confirming the molecular weight and formula of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C7H9BrN2, the presence of a bromine atom is a key feature, as bromine has two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom.

In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound would be expected to follow pathways characteristic of both alkylpyridines and aromatic amines. Key expected fragmentation processes include:

Alpha-Cleavage: A primary fragmentation pathway for compounds with an ethyl group attached to an aromatic ring is the cleavage of the C-C bond beta to the ring, leading to the loss of a methyl radical (•CH3). This results in a stable benzylic-type cation.

Loss of HBr: Elimination of a hydrogen bromide molecule is another potential fragmentation pathway.

Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to a series of smaller fragment ions.

Loss of Amino Group: Fragmentation involving the amino group or parts of it can also occur.

While specific experimental mass spectral data for this compound is not widely available in peer-reviewed literature, analysis of related compounds provides insight. For instance, studies on derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) have shown fragmentation patterns involving the loss of the amino group (-NH2) and the methyl group (-CH3). Predicted mass spectrometry data for the isomeric compound 5-bromo-N-ethylpyridin-2-amine can be used to anticipate the m/z values for various adducts of the target molecule. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]+ | 201.00218 |

| [M+Na]+ | 222.98412 |

| [M-H]- | 198.98762 |

| [M+NH4]+ | 218.02872 |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) analysis of a suitable crystal of this compound would provide unambiguous proof of its molecular structure. This technique would determine the exact conformation of the molecule, including the orientation of the ethyl group relative to the pyridine ring and the planarity of the aromatic system. Furthermore, SC-XRD reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds and halogen bonds. The amino group is a hydrogen bond donor, while the pyridine nitrogen is an acceptor, suggesting that N-H···N hydrogen bonds are likely to be a dominant feature in the crystal packing.

Although a crystal structure for this compound is not publicly documented, data from the closely related compound 5-Bromo-2-chloropyrimidin-4-amine illustrates the type of detailed information that can be obtained. researchgate.net In this related structure, the molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers which then create a two-dimensional framework. researchgate.net One could anticipate similar hydrogen bonding motifs for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.0297 (1) |

| b (Å) | 8.1542 (2) |

| c (Å) | 13.4163 (3) |

| β (°) | 90.491 (2) |

| Volume (ų) | 659.62 (2) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. A primary application of PXRD is to assess the phase purity of a bulk sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. For this compound, after synthesis and purification, PXRD would be used to confirm that the bulk material consists of a single crystalline phase and is free from crystalline impurities or amorphous content. The experimental PXRD pattern can also be compared to a pattern simulated from SC-XRD data, if available, to confirm that the bulk material has the same crystal structure as the single crystal selected for analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region of the electromagnetic spectrum. These absorptions arise from π→π* transitions associated with the pyridine ring and n→π* transitions involving the lone pair of electrons on the nitrogen atoms.

The substitution pattern on the pyridine ring influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The amino group (-NH2) acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the λmax to longer wavelengths and increase the intensity of the absorption. The ethyl group has a weaker electronic effect, while the bromine atom can also influence the electronic structure.

Experimental UV-Vis data for a molecular salt of a related isomer, 2-amino-5-bromo-3-methylpyridine, shows a lower cut-off wavelength of 358 nm, indicating significant absorption in the UV region. researchgate.net For this compound dissolved in a suitable solvent like ethanol (B145695) or methanol, one would expect to observe characteristic absorption bands corresponding to its specific electronic structure.

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Typically < 280 nm |

| n→π | Excitation of a non-bonding electron (from N) to a π antibonding orbital. | Typically > 280 nm |

Computational and Theoretical Chemistry of 5 Bromo 4 Ethylpyridin 2 Amine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules. For 5-Bromo-4-ethylpyridin-2-amine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. Conformational analysis is also crucial, particularly concerning the rotation of the ethyl and amino groups, to identify the most stable conformer. These calculations are typically performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p).

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N(amine) | 1.375 | N1-C2-C3 | 122.5 |

| C4-C(ethyl) | 1.520 | C3-C4-C5 | 118.0 |

| C5-Br | 1.890 | C4-C5-Br | 119.5 |

| C(ethyl)-C(methyl) | 1.535 | H-N-H (amine) | 115.0 |

Note: These values are illustrative and represent typical bond lengths and angles for similar molecular structures.

The electronic structure of this compound is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: These are representative energy values based on DFT calculations for analogous pyridine (B92270) derivatives.

Frontier Molecular Orbital (FMO) theory utilizes the distribution of the HOMO and LUMO to predict the most likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, particularly the nitrogen atom and the carbon atoms with higher electron density. This suggests that these are the preferred sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, with significant contributions from the carbon atoms, indicating these as the probable sites for nucleophilic attack.

Table 3: Predicted Reactive Sites based on FMO Analysis

| Type of Attack | Predicted Reactive Site | Justification |

| Electrophilic | Amino group (N-atom), Pyridine N-atom | High HOMO density, indicating electron-donating character. |

| Nucleophilic | Carbon atoms of the pyridine ring | High LUMO density, indicating electron-accepting character. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic regions. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the electronegative nitrogen atom of the pyridine ring and the bromine atom, indicating these as sites susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms of the amino group, suggesting these are potential sites for nucleophilic interaction. The ethyl group would likely exhibit a region of relatively neutral potential (green).

Table 4: Predicted Regions of Electrostatic Potential

| Region | Color on MEP Map | Electrostatic Potential | Predicted Interaction |

| Pyridine N-atom | Red | Negative | Electrophilic attack |

| Bromine atom | Red to Yellow | Negative to slightly negative | Electrophilic attack |

| Amino H-atoms | Blue | Positive | Nucleophilic interaction |

| Ethyl group | Green | Neutral | Van der Waals interactions |

Natural Bond Orbital (NBO) analysis offers a detailed picture of the electron delocalization and intramolecular interactions that contribute to the stability of this compound. This analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. Significant interactions are expected between the lone pair orbitals of the amino nitrogen and the pyridine nitrogen (n) and the antibonding π* orbitals of the pyridine ring. These interactions contribute to the resonance stabilization of the molecule.

Table 5: Hypothetical NBO Analysis Results

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amine) | π(C2-C3) | 15.2 |

| LP(1) N(pyridine) | σ(C2-C3) | 5.8 |

| π(C3-C4) | π*(C5-C6) | 20.5 |

Note: These values are illustrative of the types and magnitudes of interactions expected in such a system.

Simulated Spectroscopic Data and Comparison with Experimental Observations

Computational methods can simulate various spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure. For this compound, DFT calculations can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transitions between molecular orbitals, typically the HOMO to LUMO transition.

Table 6: Hypothetical Simulated Spectroscopic Data

| Spectroscopic Technique | Calculated Value | Assignment |

| IR Frequency | 3450 cm⁻¹ | N-H symmetric stretching |

| IR Frequency | 3350 cm⁻¹ | N-H asymmetric stretching |

| IR Frequency | 650 cm⁻¹ | C-Br stretching |

| UV-Vis (λmax) | 280 nm | π → π* transition |

Note: These are representative values. Experimental validation is necessary for confirmation.

Computed Vibrational Frequencies and Intensities

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the vibrational spectra (infrared and Raman) of molecules. These calculations can provide valuable insights into the molecule's structure and bonding. For this compound, a DFT calculation would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The output of such a calculation would be a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities and Raman activities. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental spectral bands to specific molecular motions.

Table 1: Hypothetical Computed Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Computed Frequency (cm⁻¹) | IR Intensity (km/mol) |

| ν(N-H) stretch (asym) | Amine | Data not available | Data not available |

| ν(N-H) stretch (sym) | Amine | Data not available | Data not available |

| ν(C-H) stretch (aromatic) | Pyridine Ring | Data not available | Data not available |

| ν(C-H) stretch (aliphatic) | Ethyl Group | Data not available | Data not available |

| ν(C=N) stretch | Pyridine Ring | Data not available | Data not available |

| ν(C=C) stretch | Pyridine Ring | Data not available | Data not available |

| δ(N-H) bend | Amine | Data not available | Data not available |

| ν(C-Br) stretch | Bromo Group | Data not available | Data not available |

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound could be located.

Calculated NMR Chemical Shifts

Theoretical calculations are also a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts.

For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom in the molecule. These theoretical values, when compared to experimental NMR data, can help in the definitive assignment of signals in the spectrum and provide confidence in the structural elucidation.

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Atom Type | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C2 | Pyridine Ring | Data not available | - |

| C3 | Pyridine Ring | Data not available | Data not available |

| C4 | Pyridine Ring | Data not available | - |

| C5 | Pyridine Ring | Data not available | - |

| C6 | Pyridine Ring | Data not available | Data not available |

| C (Ethyl-CH₂) | Ethyl Group | Data not available | Data not available |

| C (Ethyl-CH₃) | Ethyl Group | Data not available | Data not available |

| N-H | Amine | - | Data not available |

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound could be located.

Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

A TD-DFT calculation for this compound would provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, and how the bromo and ethyl substituents influence the absorption properties of the aminopyridine chromophore.

Table 3: Hypothetical Theoretical UV-Vis Absorption Data for this compound

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available |

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound could be located.

Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to map out the entire reaction pathway.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state. Once the TS is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.

Thermodynamic and Kinetic Parameter Determinations

From the computed energies of the reactants, transition state, and products, important thermodynamic and kinetic parameters can be determined. This includes the activation energy (Ea), which governs the reaction rate, and the reaction enthalpy (ΔH), which indicates whether the reaction is exothermic or endothermic. These parameters are vital for understanding the feasibility and kinetics of a reaction.

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can be used to study solvation effects, such as the arrangement of solvent molecules around the solute and the formation of hydrogen bonds. This is particularly relevant for understanding the compound's solubility and its behavior in biological systems. MD simulations can also be used to explore the conformational flexibility of the ethyl group and the aminopyridine ring.

Applications of 5 Bromo 4 Ethylpyridin 2 Amine in Chemical Science

Building Block for Complex Organic Synthesis

5-Bromo-4-ethylpyridin-2-amine has established its significance as a foundational molecule for the synthesis of more elaborate chemical entities. Its utility stems from the ability of its constituent functional groups to participate in a variety of chemical transformations, enabling the generation of a wide array of substituted pyridine (B92270) derivatives.

Precursor for Diversified Pyridine Scaffolds

The presence of the bromine atom on the pyridine ring makes this compound an excellent substrate for cross-coupling reactions. This reactivity is extensively exploited to introduce a variety of substituents at the 5-position, leading to the creation of diversified pyridine scaffolds. A notable application is in the synthesis of heteroaryls, which are key components in many biologically active compounds. For instance, it is a documented precursor in the synthesis of inhibitors for enzymes such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Ubiquitin Specific Protease 7 (USP7), which are targets in cancer therapy.

The synthesis of these complex molecules often involves a multi-step process where this compound is the starting point. The bromine atom can be readily displaced or used in coupling reactions to build upon the core pyridine structure.

Intermediate in the Synthesis of Polysubstituted Pyridines

Beyond its role as a direct precursor, this compound also functions as a key intermediate in the synthesis of polysubstituted pyridines. The amine and bromine functionalities can be selectively manipulated to introduce additional substituents onto the pyridine ring. For example, the bromine atom can be converted to a cyano group, or the amine group can be modified to alter the electronic properties of the ring, facilitating further reactions.

One documented transformation involves the nitration of this compound, which introduces a nitro group onto the pyridine ring. This further functionalized intermediate can then undergo subsequent reactions to generate highly substituted pyridines with potential applications in various areas of chemical research.

| Reaction Type | Reactant | Product Type | Application | Reference |

|---|---|---|---|---|

| Cross-coupling | Aryl boronic acids | 5-Aryl-4-ethylpyridin-2-amines | Synthesis of enzyme inhibitors (e.g., USP7 inhibitors) | |

| Cyanation | Zinc cyanide | 5-Cyano-4-ethylpyridin-2-amine | Intermediate for FGFR4 inhibitors | |

| Nitration | Nitric Acid/Sulfuric Acid | Nitro-5-bromo-4-ethylpyridin-2-amine | Intermediate for further functionalization |

Ligand Design and Coordination Chemistry

While this compound possesses nitrogen atoms in the pyridine ring and the amino group that could potentially coordinate with metal ions, a comprehensive review of the scientific literature does not indicate significant research into its application in ligand design and coordination chemistry.

Development of Pyridine-Based Ligands for Metal Catalysis

There is a lack of specific studies detailing the use of this compound in the development of pyridine-based ligands for metal catalysis. The primary focus of research on this compound has been its utility as a building block in organic synthesis.

Exploration in Coordination Polymer Synthesis

Similarly, the exploration of this compound in the synthesis of coordination polymers is not well-documented in the current body of scientific literature.

Role in Materials Science Research

Based on available research, this compound has not been a focal point of investigation in materials science. Its applications have been predominantly centered within the domain of medicinal chemistry and the synthesis of biologically active molecules.

Incorporation into Hybrid Materials for Photofunctional Applications

The development of photofunctional materials, which can absorb and emit light, is a rapidly advancing area of materials science. Organic-inorganic hybrid materials are particularly promising as they combine the processability and functionality of organic molecules with the stability and performance of inorganic components. Pyridine derivatives are frequently used as organic ligands in these materials due to their ability to coordinate with metal ions and their inherent electronic properties. nbinno.com

The general strategy involves synthesizing hybrid materials where the organic component, such as a this compound derivative, is covalently linked to an inorganic network, for example, a silica (B1680970) or polyoxometalate framework. The photophysical properties of the resulting hybrid material, such as its emission wavelength and quantum yield, would be highly dependent on the nature of the organic ligand and its interaction with the inorganic host.

| Component | Function in Hybrid Material | Potential Photofunctional Property |

| This compound (as a ligand) | Organic sensitizer, metal-coordinating unit | Luminescence, Photochromism |

| Inorganic Host (e.g., Silica, POM) | Structural scaffold, provides stability | Enhanced quantum yield, thermal stability |

| Metal Ion (e.g., Lanthanide) | Emitting center | Sharp emission lines, long luminescence lifetime |

This interactive table is based on the general principles of photofunctional hybrid materials and the potential role of pyridinamine ligands.

Methodology Development in Organic Synthesis

In organic synthesis, the development of new methodologies to construct complex molecules efficiently is a constant pursuit. Halogenated heterocyclic compounds, such as this compound, are highly valuable starting materials for creating new carbon-carbon and carbon-heteroatom bonds. nbinno.com The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions.

One of the most powerful tools in modern organic synthesis is the palladium-catalyzed cross-coupling reaction. sigmaaldrich.com For a molecule like this compound, the bromine atom at the 5-position is well-suited to participate in reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.comlibretexts.org These reactions allow for the introduction of a wide range of substituents at this position, including aryl, vinyl, alkyl, alkynyl, and amino groups. libretexts.org

The development of synthetic methodologies often focuses on optimizing reaction conditions to achieve high yields and selectivity. For instance, research on analogous bromo-pyridines has explored various palladium catalysts, ligands, bases, and solvents to enable the coupling of sterically hindered or electronically challenging substrates. sigmaaldrich.com The presence of the amino and ethyl groups on the this compound ring would influence its reactivity in these cross-coupling reactions, potentially requiring tailored conditions for optimal outcomes.

Below is a table summarizing the potential applications of this compound in various palladium-catalyzed cross-coupling reactions for the synthesis of more complex pyridine derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid) | C-C | Biaryl or substituted pyridine |

| Stille Coupling | Organotin reagent | C-C | Aryl-, vinyl-, or alkyl-substituted pyridine |

| Heck Coupling | Alkene | C-C | Alkenyl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | C-C | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | C-N | Diamino-substituted pyridine |

This interactive table illustrates the synthetic potential of this compound based on established palladium-catalyzed reactions for related bromo-pyridines.

The use of this compound as a building block would allow synthetic chemists to readily access a variety of substituted 4-ethylpyridin-2-amine derivatives. These products could then serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, highlighting the importance of this compound in the development of new synthetic methodologies.

Future Perspectives and Emerging Research Avenues

Sustainable and Green Synthesis of Halogenated Pyridine (B92270) Amines

Traditional methods for synthesizing pyridine derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste, posing environmental and economic challenges. rasayanjournal.co.inijarsct.co.in In response, the principles of green chemistry are increasingly being integrated into the synthesis of halogenated pyridine amines, aiming for more sustainable and eco-friendly processes. nih.govbenthamscience.com

Key green chemistry approaches focus on several areas:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. ijarsct.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, enhancing atom economy and reducing the number of synthetic steps and purification processes. rasayanjournal.co.innih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents like water, ionic liquids, or deep eutectic solvents is gaining traction. ijarsct.co.inbenthamscience.com Concurrently, the development of biocatalysts, such as enzymes, and heterogeneous catalysts that can be easily recovered and reused, is a major focus. ijarsct.co.inresearchgate.net

Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in a solid state minimizes the use of volatile organic compounds and can simplify product isolation. rasayanjournal.co.inijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is an emerging solvent-free technique. ijarsct.co.in

A notable development is the base-promoted amination of polyhalogenated pyridines using water as a solvent, which provides a more environmentally friendly alternative to methods relying on precious metal catalysts like palladium. nih.govacs.org These sustainable strategies are crucial for the large-scale and cost-effective production of compounds like 5-Bromo-4-ethylpyridin-2-amine.

Table 1: Comparison of Green Synthesis Methods for Pyridine Derivatives

| Method | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid heating. nih.gov | Shorter reaction times, higher yields, reduced energy consumption. ijarsct.co.innih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis. rasayanjournal.co.in | High atom economy, reduced waste, simplified procedures. nih.gov |

| Green Solvents | Employs environmentally friendly solvents like water or ionic liquids. ijarsct.co.inbenthamscience.com | Reduced toxicity and environmental impact, potential for catalyst recycling. benthamscience.com |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. rasayanjournal.co.in | Eliminates solvent waste, simplifies purification, potential for clean reactions. rasayanjournal.co.inijarsct.co.in |

| Biocatalysis | Utilizes enzymes to catalyze reactions. ijarsct.co.in | High selectivity, mild reaction conditions, renewable catalyst source. ijarsct.co.in |

Exploration of Electrochemistry in Pyridine Functionalization

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, using electricity to drive chemical reactions. acs.org This approach offers a green alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants, thereby minimizing waste generation. acs.org For pyridine functionalization, electrochemistry provides unique opportunities for regioselective C-H activation and the introduction of various functional groups. researchgate.netnih.govresearchgate.net

Recent advancements have demonstrated the versatility of electrochemical methods for modifying the pyridine ring:

C-H Functionalization: Electrochemical methods can achieve direct C-H functionalization, a highly sought-after transformation that avoids the need for pre-functionalized starting materials. acs.orgacs.org This has been applied to achieve C-H silylation, carboxylation with CO2, and deuteration of pyridines with high site selectivity. nih.govchemrxiv.orgnih.gov

Regioselectivity Control: A fascinating aspect of electrochemical pyridine functionalization is the ability to control regioselectivity by tuning reaction parameters. For instance, in the electrochemical carboxylation of pyridines, the choice between a divided or undivided electrolysis cell can dictate whether functionalization occurs at the C4 or C5 position. nih.govresearchgate.net

Reductive Dearomatization: Temporary reductive dearomatization of the pyridine ring under electrochemical conditions can enable otherwise difficult functionalizations. chemrxiv.org This strategy has been successfully employed for the site-selective C4-silylation of electron-deficient pyridines. chemrxiv.org

Hydrogenation: Electrocatalytic systems, such as those using anion exchange membrane (AEM) electrolyzers, have been developed for the efficient hydrogenation of pyridines to piperidines under mild conditions. acs.org

These electrochemical strategies hold significant promise for the selective and sustainable functionalization of this compound, allowing for the introduction of new substituents at specific positions to modulate its properties.

Table 2: Examples of Electrochemical Functionalization of Pyridines

| Reaction | Key Feature | Potential Application for this compound |

|---|---|---|

| C4-Selective C-H Deuteration | Uses D₂O as the deuterium (B1214612) source under metal- and acid/base-free conditions. nih.gov | Isotopic labeling for mechanistic studies. |

| Regiodivergent C-H Carboxylation | Selectivity between C4 and C5 positions is controlled by the electrochemical reactor type. nih.gov | Introduction of carboxylic acid groups to create novel derivatives. |

| C4-Selective C-H Silylation | Achieved through temporary reductive dearomatization of the pyridine ring. chemrxiv.org | Introduction of silyl (B83357) groups as synthetic handles for further transformations. |

| meta-C-H Sulfonylation | Employs nucleophilic sulfinates via a redox-neutral dearomatization-rearomatization strategy. researchgate.net | Synthesis of sulfonated derivatives with potential biological activity. |

| Electrocatalytic Hydrogenation | Converts pyridines to piperidines with high energy efficiency. acs.org | Synthesis of saturated analogues. |

High-Throughput Screening and Automated Synthesis of Derivatives

The discovery of new molecules with desired properties, whether for pharmaceuticals, agrochemicals, or materials science, is often a time-consuming and labor-intensive process. High-throughput screening (HTS) and automated synthesis are transformative technologies that accelerate this discovery pipeline. acs.org These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the efficiency of identifying lead candidates. nih.gov

For a scaffold like this compound, these techniques can be applied to:

Combinatorial Synthesis: Automated synthesis platforms can be programmed to systematically vary the substituents on the pyridine ring, starting from the parent compound. For example, the bromine atom at the 5-position and the amine group at the 2-position serve as versatile handles for a wide range of cross-coupling and amidation reactions, respectively.

Rapid Biological Evaluation: Once a library of derivatives is synthesized, HTS methods can be used to quickly screen them against a panel of biological targets. nih.govnih.gov This could involve assays for enzyme inhibition, receptor binding, or antimicrobial activity. For instance, a library of pyridine derivatives was screened against human hydrogen sulfide-synthesizing enzymes to identify potential inhibitors. nih.gov

Materials Discovery: HTS can also be employed in materials science, for example, in the combinatorial exploration of cocrystals, where different pyridine derivatives are combined with other molecules to systematically investigate the formation of new crystalline structures with unique properties. acs.org

The integration of automated synthesis with HTS creates a powerful workflow for exploring the chemical space around this compound, enabling the rapid identification of derivatives with optimized biological activity or material properties.

Table 3: Workflow for High-Throughput Discovery of Pyridine Derivatives

| Step | Description | Technology/Method |

|---|---|---|

| 1. Library Design | In silico design of a virtual library of derivatives based on the this compound scaffold. | Molecular modeling software. |

| 2. Automated Synthesis | Parallel or automated synthesis of the designed library of compounds. | Robotic liquid handlers, automated synthesis platforms. |

| 3. High-Throughput Screening (HTS) | Rapid screening of the compound library against biological or material targets. nih.gov | Microplate-based assays, fluorescence, luminescence, or colorimetric detection. nih.gov |

| 4. Data Analysis | Analysis of screening data to identify "hits" - compounds with desired activity. | Cheminformatics tools, statistical analysis software. |